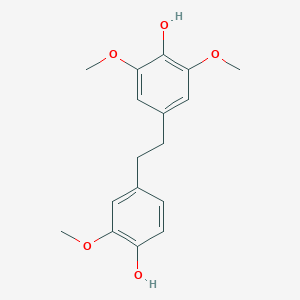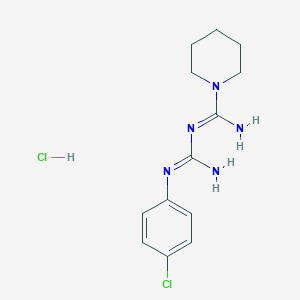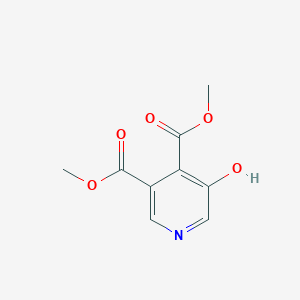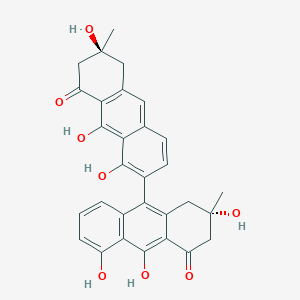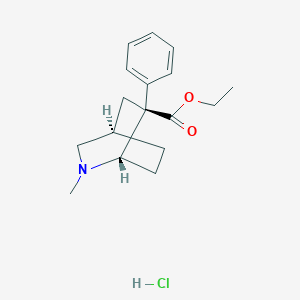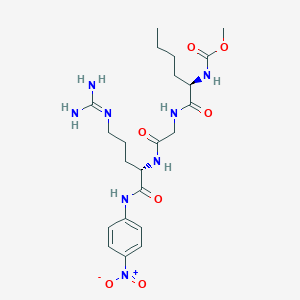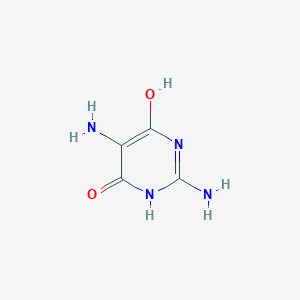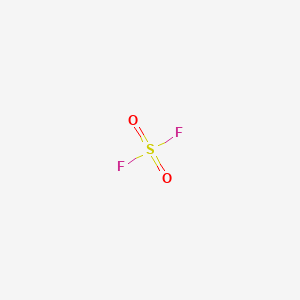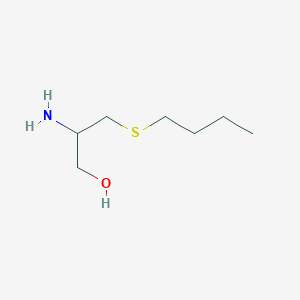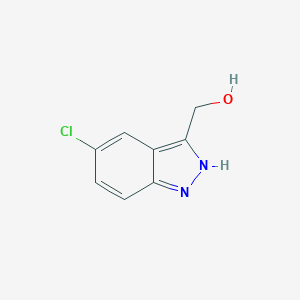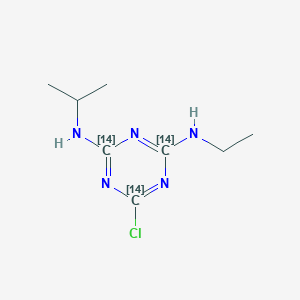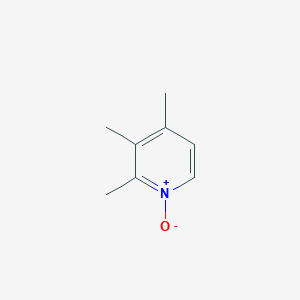
2,3,4-Trimethyl-1-oxidopyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethyl-1-oxidopyridin-1-ium, also known as TPO, is a highly reactive photoinitiator that is widely used in polymer chemistry. TPO is a type of organic compound that is used to initiate polymerization reactions, which are essential for the production of various materials such as coatings, adhesives, and plastics. TPO is a popular photoinitiator due to its high efficiency, low toxicity, and good solubility in a wide range of solvents.
Mécanisme D'action
2,3,4-Trimethyl-1-oxidopyridin-1-ium functions as a photoinitiator by absorbing light energy and generating free radicals, which initiate polymerization reactions. 2,3,4-Trimethyl-1-oxidopyridin-1-ium absorbs light in the ultraviolet region, with a maximum absorption at 365 nm. Upon absorption of light, 2,3,4-Trimethyl-1-oxidopyridin-1-ium undergoes homolytic cleavage, generating a pyridinyl radical and a methyl radical. These radicals then initiate polymerization reactions by abstracting hydrogen atoms from monomers.
Effets Biochimiques Et Physiologiques
2,3,4-Trimethyl-1-oxidopyridin-1-ium has been shown to have low toxicity and is considered safe for use in various applications. However, 2,3,4-Trimethyl-1-oxidopyridin-1-ium can generate free radicals, which can have harmful effects on living cells. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has been shown to induce DNA damage and oxidative stress in cells. Therefore, caution should be taken when handling 2,3,4-Trimethyl-1-oxidopyridin-1-ium.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,4-Trimethyl-1-oxidopyridin-1-ium is a highly efficient photoinitiator that is widely used in polymer chemistry. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has several advantages over other photoinitiators, including its high solubility in a wide range of solvents, low toxicity, and good compatibility with various monomers. However, 2,3,4-Trimethyl-1-oxidopyridin-1-ium has some limitations, including its sensitivity to oxygen, which can inhibit its photoinitiating activity.
Orientations Futures
There are several future directions for the study of 2,3,4-Trimethyl-1-oxidopyridin-1-ium. One area of research is the development of new synthesis methods for 2,3,4-Trimethyl-1-oxidopyridin-1-ium, which can improve its purity and yield. Another area of research is the investigation of 2,3,4-Trimethyl-1-oxidopyridin-1-ium's use in biomedical applications, such as drug delivery and tissue engineering. Additionally, the study of 2,3,4-Trimethyl-1-oxidopyridin-1-ium's mechanism of action and its effects on living cells can provide insight into its potential toxicity and safety.
Applications De Recherche Scientifique
2,3,4-Trimethyl-1-oxidopyridin-1-ium has been extensively studied for its application in various fields of science. In polymer chemistry, 2,3,4-Trimethyl-1-oxidopyridin-1-ium is widely used as a photoinitiator for the production of coatings, adhesives, and plastics. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has also been studied for its use in dental materials, where it is used as a photoinitiator for the curing of dental composites. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has also been investigated for its use in biomedical applications, such as drug delivery and tissue engineering.
Propriétés
Numéro CAS |
101870-74-0 |
|---|---|
Nom du produit |
2,3,4-Trimethyl-1-oxidopyridin-1-ium |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
2,3,4-trimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H11NO/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3 |
Clé InChI |
PEHKTOCKDMQSSS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)C |
SMILES canonique |
CC1=C(C(=[N+](C=C1)[O-])C)C |
Synonymes |
Pyridine, 2,3,4-trimethyl-, 1-oxide (6CI,9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



